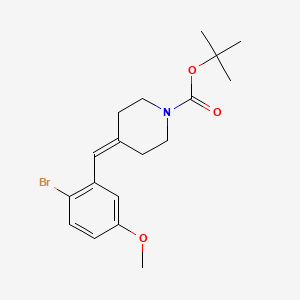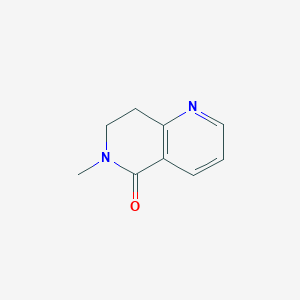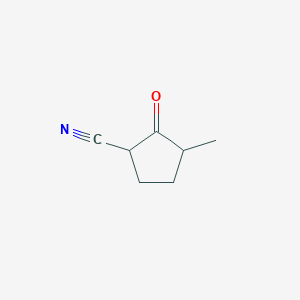![molecular formula C7H6BrN3O B13686671 6-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13686671.png)
6-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with bromoacetyl bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the imidazo[4,5-c]pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products like 6-azido-1-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one or 6-thio-1-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with altered oxidation states.
Applications De Recherche Scientifique
6-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 6-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine atom and the imidazo[4,5-c]pyridine core allows it to form strong interactions with these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one: Lacks the methyl group, which may affect its reactivity and biological activity.
1-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one: Lacks the bromine atom, which may reduce its potential for substitution reactions.
6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological properties.
Uniqueness
6-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one is unique due to the presence of both the bromine atom and the methyl group. This combination enhances its reactivity and potential for diverse applications in various fields. The bromine atom allows for easy substitution reactions, while the methyl group provides additional stability and potential biological activity.
Propriétés
Formule moléculaire |
C7H6BrN3O |
|---|---|
Poids moléculaire |
228.05 g/mol |
Nom IUPAC |
6-bromo-1-methyl-3H-imidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C7H6BrN3O/c1-11-5-2-6(8)9-3-4(5)10-7(11)12/h2-3H,1H3,(H,10,12) |
Clé InChI |
CWKXCLFJQUQASC-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC(=NC=C2NC1=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine](/img/structure/B13686641.png)




![6-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13686686.png)
